NVP DPP 728 dihydrochloride, also known as DPP-728 Hydrochloride, is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound is primarily researched for its role in diabetes management, particularly in enhancing glucose tolerance and insulin secretion. DPP-IV inhibitors like NVP DPP 728 are used to increase the levels of incretin hormones, which play a crucial role in glucose metabolism.
The synthesis of NVP DPP 728 dihydrochloride involves several key steps:
The industrial production typically employs batch synthesis in large reactors to ensure consistent quality and high yield.
The molecular formula of NVP DPP 728 dihydrochloride is C15H18N6O·2HCl, with a molecular weight of approximately 371.27 g/mol . The structure features a pyridine ring and various functional groups that contribute to its biological activity.
The primary reaction involved in synthesizing NVP DPP 728 dihydrochloride includes:
NVP DPP 728 acts by selectively inhibiting the enzyme dipeptidyl peptidase IV. This inhibition prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, active incretin levels increase, leading to enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells .
NVP DPP 728 dihydrochloride has significant applications in scientific research, particularly in studies related to diabetes treatment. Its ability to enhance GLP-1 levels makes it a candidate for investigating therapeutic strategies for type 2 diabetes management. In vivo studies have shown that it improves glucose tolerance and augments insulin secretion, making it valuable for exploring metabolic disorders .
NVP DPP 728 dihydrochloride ((2S)-1-({2-[(5-cyanopyridin-2-yl)amino]ethyl}amino)acetyl)pyrrolidine-2-carbonitrile dihydrochloride) exhibits high-affinity binding to DPP-IV through strategically designed structural motifs that exploit the enzyme's catalytic architecture. The compound features a cyanopyrrolidine scaffold that serves as a proline mimetic, positioning the electrophilic nitrile group (-C≡N) within optimal distance for interaction with the catalytic serine residue (Ser630) in the DPP-IV active site. This nitrile group undergoes a reversible nucleophilic addition with the hydroxyl group of Ser630, forming a tetrahedral intermediate that mimics the transition state during natural substrate cleavage [5] [9].
Complementary interactions are mediated by the cyanopyridine moiety, which occupies the S1 hydrophobic pocket through π-π stacking and hydrophobic interactions. The compound's ethylene diamine linker bridges these domains while forming hydrogen bonds with Glu205 and Glu206 residues in the DPP-IV binding cleft. The stereochemistry at the pyrrolidine C2 position ((S)-configuration) is essential for optimal orientation, with the (R)-enantiomer demonstrating significantly reduced potency [3] [9]. Crystallographic analyses reveal that these elements collectively enable NVP DPP 728 dihydrochloride to achieve a Ki value of 11 nM against human DPP-IV, reflecting its high binding affinity [1] [7].
Table 1: Structural Features Enabling Selective DPP-IV Binding by NVP DPP 728 Dihydrochloride
Structural Element | Function in DPP-IV Binding | Experimental Evidence |
---|---|---|
(S)-2-cyanopyrrolidine | Covalent interaction with Ser630; Proline mimetic | 1000-fold reduction in potency for (R)-enantiomer [9] |
Cyanopyridine ring | Occupies S1 hydrophobic pocket; π-π interactions | Binding energy contribution confirmed via mutagenesis [3] |
Ethylene diamine linker | Hydrogen bonding with Glu205/Glu206; Optimal spacing | Thermodynamic binding studies [3] |
Nitrile warhead (-C≡N) | Forms reversible tetrahedral adduct with catalytic serine | Crystallography showing covalent adduct [5] [9] |
NVP DPP 728 dihydrochloride operates through a slow-binding inhibition mechanism, characterized by a time-dependent increase in inhibitory potency. Kinetic studies reveal a two-step interaction process: an initial rapid formation of a weak enzyme-inhibitor complex (EI; Kᵢ ≈ 110 nM), followed by a slower isomerization to a tightly bound complex (EI; Kᵢ ≈ 1.3 nM). This isomerization step occurs with a first-order rate constant (k₅) of 0.02 s⁻¹, resulting in an overall inhibition constant (Kᵢ) of 11 nM [1] [3].
The slow transition to the tightly bound state significantly prolongs the residence time of the inhibitor on the enzyme, contributing to sustained pharmacological effects despite the compound's plasma clearance. This kinetic behavior differentiates NVP DPP 728 dihydrochloride from classical competitive inhibitors and explains its efficacy in elevating active glucagon-like peptide-1 (GLP-1) concentrations. The nitrile warhead is critical for this mechanism, as analogs lacking this group exhibit rapid dissociation kinetics without the slow-binding transition phase [3] [5]. Physiological relevance is demonstrated by prolonged (>4 hour) suppression of plasma DPP-IV activity following oral administration in Zucker rats, correlating with improved glucose tolerance despite the compound's relatively short plasma half-life [1] [10].
Table 2: Kinetic Parameters of NVP DPP 728 Dihydrochloride Inhibition of DPP-IV
Parameter | Value | Significance |
---|---|---|
Initial dissociation constant (Kᵢ) | 110 nM | Affinity of initial enzyme-inhibitor complex |
Final dissociation constant (Kᵢ*) | 1.3 nM | Affinity after isomerization to tight complex |
Isomerization rate (k₅) | 0.02 s⁻¹ | Speed of transition to tight-binding state |
Overall inhibition constant (Kᵢ) | 11 nM | Measured equilibrium constant for inhibition |
Residence time | ~50 minutes | Duration of effective inhibition after binding |
NVP DPP 728 dihydrochloride demonstrates exceptional selectivity for DPP-IV over structurally related proline-specific proteases, a critical attribute that minimizes off-target effects. The inhibitor exhibits >15,000-fold selectivity for DPP-IV versus dipeptidyl peptidase II (DPP-II; IC₅₀ >150 µM vs. 10 nM for DPP-IV) and maintains high selectivity against fibroblast activation protein (FAP; >10,000-fold) [3] [8]. This specificity extends to other proline-cleaving enzymes including DPP8, DPP9, prolyl oligopeptidase (PREP), and aminopeptidase P, against which selectivity exceeds 1,000-fold [3].
The molecular basis for this selectivity resides in the compound's optimal steric fit within the DPP-IV active site pocket. While other proline-specific proteases share catalytic machinery, subtle differences in their S1 and S2 pocket dimensions prevent efficient accommodation of NVP DPP 728's cyanopyridine group. Specifically, DPP-II possesses a more constricted active site that sterically hinders binding of the inhibitor's extended hydrophobic moiety [3]. Selectivity profiling was conducted using recombinant human enzymes under standardized assay conditions, confirming that the compound's therapeutic effects in Zucker rats (improved glucose tolerance, increased intact GLP-1 and insulin levels) are mediated specifically through DPP-IV inhibition without significant off-target protease involvement [1] [7].
Table 3: Selectivity Profile of NVP DPP 728 Dihydrochloride Against Proline-Specific Proteases
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: